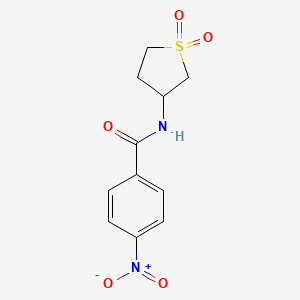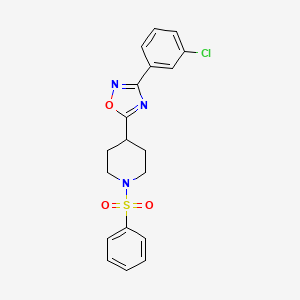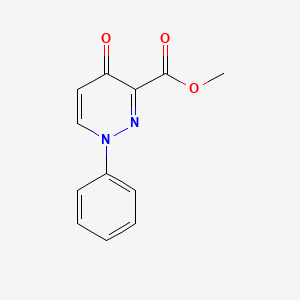
N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide, also known as DTNB, is a chemical compound that has been widely used in scientific research. DTNB is a yellow crystalline powder that is soluble in water and organic solvents. It is a thiol-reactive compound that is commonly used to measure the concentration of thiol-containing molecules in biological samples. DTNB has a wide range of applications in biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Anticonvulsant Development
A study by Sych et al. (2018) focused on the development of quality control methods for a compound closely related to N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide, specifically N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide. This substance, synthesized at NUPh, showed high anticonvulsant activity, suggesting a potential application in treating seizures.
Nanoparticle Synthesis
Saeed et al. (2013) described the synthesis and characterization of nanoparticles of a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide (Saeed et al., 2013). These nanoparticles could have applications in various fields including material science and nanotechnology.
Fluorescence Emission Studies
A study by Phukan et al. (2015) investigated the fluorescence emissions of isomers of N-(methylthiazol-2-yl)-nitrobenzamide, which shares structural similarities with this compound (Phukan, Goswami, & Baruah, 2015). This research could be relevant for developing new fluorescence-based detection methods.
Bioactivation and DNA Crosslinking
Knox et al. (1993) and (1991) studied the bioactivation of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, which is structurally related to this compound. These studies provide insights into the potential DNA crosslinking abilities of similar compounds (Knox et al., 1993), (Knox et al., 1991).
Antibacterial Activity
Saeed et al. (2010) synthesized nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide and evaluated their antibacterial activities. The complexes showed greater antibacterial efficacy than their ligands (Saeed, Rashid, Ali, & Hussain, 2010).
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide affects the GPCR signaling pathways . The downstream effects of this activation include modulation of cell excitability, which can influence various physiological processes .
Pharmacokinetics
The pharmacokinetic properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide, including its absorption, distribution, metabolism, and excretion (ADME), have been evaluated in tier 1 DMPK assays . The compound has been found to display nanomolar potency as a GIRK1/2 activator with improved metabolic stability .
Result of Action
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide results in changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c14-11(12-9-5-6-19(17,18)7-9)8-1-3-10(4-2-8)13(15)16/h1-4,9H,5-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCGCRFQAPOVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2472386.png)

![2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2472390.png)


![(E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2472395.png)